molecular formula C16H21NO4 B3154007 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid CAS No. 769901-73-7

2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid

Cat. No.: B3154007
CAS No.: 769901-73-7
M. Wt: 291.34 g/mol
InChI Key: DNDSMUSVGKPQSQ-UHFFFAOYSA-N
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Description

2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid is an organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and two acetic acid moieties. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of Acetic Acid Moieties:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid involves its interaction with specific molecular targets. The benzyl group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid include:

The uniqueness of 2,2’-(1-Benzylpiperidine-4,4-diyl)diacetic acid lies in its dual acetic acid groups, which enhance its solubility and reactivity, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[1-benzyl-4-(carboxymethyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)10-16(11-15(20)21)6-8-17(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDSMUSVGKPQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 2
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 3
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 4
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 5
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 6
2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid

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